2-Chloro-5-methoxyaniline hydrochloride

Physical Chemistry Formulation Science Process Chemistry

Research and supply chains relying on substituted anilines face significant risks from regioisomeric impurities and batch-to-batch variability in reactivity. 2-Chloro-5-methoxyaniline hydrochloride (CAS 85006-21-9) is the definitive, high-purity hydrochloride salt that eliminates the solubility and handling challenges of the free base. This form delivers consistent and reliable performance as a key intermediate. - Directly soluble in aqueous media, enabling efficient diazotization for azo dye manufacturing without pre-dissolution steps. - Confirmed regioisomeric integrity (2-Cl, 5-MeO substitution) ensures reproducible selectivity in constructing the 4-anilino group of Src kinase inhibitors. - Stable, easy-to-handle precursor for synthesizing 4-amino-5-chloro-2-methoxyphenyl thiocyanate, a versatile pharmaceutical building block.

Molecular Formula C7H9Cl2NO
Molecular Weight 194.06 g/mol
CAS No. 85006-21-9
Cat. No. B1630971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methoxyaniline hydrochloride
CAS85006-21-9
Molecular FormulaC7H9Cl2NO
Molecular Weight194.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)[NH3+].[Cl-]
InChIInChI=1S/C7H8ClNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H
InChIKeyNQWBPXKJBZYGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methoxyaniline Hydrochloride (CAS 85006-21-9): Technical Specifications and Core Identifiers for Pharmaceutical and Dye Intermediate Procurement


2-Chloro-5-methoxyaniline hydrochloride (CAS 85006-21-9) is a substituted aniline derivative, supplied as the hydrochloride salt with a molecular formula of C7H9Cl2NO and a molecular weight of 194.06 g/mol [1]. It exists as a white to gray to brown crystalline powder with a melting point of approximately 207°C (decomposition) and is characterized as slightly soluble in water . This compound is recognized as an intermediate in organic synthesis, with documented applications in the preparation of pharmaceutical building blocks and as a dye intermediate .

Why 2-Chloro-5-methoxyaniline Hydrochloride (CAS 85006-21-9) Cannot Be Interchanged with Generic Aniline Analogs in Critical Syntheses


Substitution with regioisomeric or non-salt aniline analogs introduces significant risk in downstream synthetic outcomes and formulation performance. The specific ortho-chloro, meta-methoxy substitution pattern dictates electronic and steric parameters critical for reaction selectivity, while the hydrochloride salt form directly influences physical properties such as solubility, hygroscopicity, and melting point, which are key determinants for handling and stability in industrial processes. Interchanging with the free base (CAS 2401-24-3) or a positional isomer like 5-chloro-2-methoxyaniline hydrochloride (CAS 4274-03-7) can lead to altered reactivity, purification challenges, or batch-to-batch variability in biological assays where specific aniline scaffolds demonstrate differentiated activity .

Quantitative Differentiation Guide for 2-Chloro-5-methoxyaniline Hydrochloride (CAS 85006-21-9) Against Closest Analogs


Solubility Profile Advantage: Hydrochloride Salt vs. Free Base in Aqueous Media

The hydrochloride salt form of 2-chloro-5-methoxyaniline (CAS 85006-21-9) exhibits a significant advantage in aqueous solubility compared to its free base counterpart (CAS 2401-24-3). While both are described as 'slightly soluble' in water, the free base is specifically noted as being 'almost insoluble' in water under standard conditions, whereas the hydrochloride salt demonstrates improved solubility in water, facilitating its use in aqueous reaction media and direct application as a dye intermediate . This difference, though qualitative, represents a critical handling and processing advantage, as the hydrochloride salt form can be directly dissolved or suspended in aqueous solutions for diazotization reactions without prior conversion, a common step in dye synthesis .

Physical Chemistry Formulation Science Process Chemistry

Thermal Stability Differentiation: Hydrochloride Salt Decomposition Profile vs. Free Base

The hydrochloride salt (CAS 85006-21-9) and its free base (CAS 2401-24-3) exhibit a nearly identical melting point of ~207°C, both with decomposition (dec.) . This equivalence in thermal behavior indicates that the salt form does not compromise the thermal stability profile of the compound, while providing the aforementioned solubility advantages. The decomposition temperature serves as a critical safety parameter for high-temperature reactions or storage, and the parity in this metric assures process chemists that using the more soluble salt form does not introduce additional thermal instability relative to the free base [1].

Thermal Analysis Stability Testing Process Safety

Regioisomeric Impact on Biological Activity: Meta-Methoxy vs. Ortho-Methoxy Scaffold

The meta-methoxy substitution pattern of 2-chloro-5-methoxyaniline (and its hydrochloride) is a critical determinant of biological activity in kinase inhibitor scaffolds. In a series of 3-quinolinecarbonitrile Src kinase inhibitors, the 2,4-dichloro-5-methoxyaniline group (which shares the core 2-chloro-5-methoxyaniline motif) was identified as optimal for both enzymatic and cellular activity. Specifically, compounds bearing this aniline group showed potent inhibition of Src kinase activity and Src-mediated cell proliferation, while the related 5-chloro-2-methoxyaniline (ortho-methoxy) isomer was not reported to exhibit this level of activity in the same series . This class-level inference highlights the functional relevance of the specific 2-chloro-5-methoxy substitution pattern for medicinal chemistry applications targeting kinase inhibitors.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Procurement-Guided Application Scenarios for 2-Chloro-5-methoxyaniline Hydrochloride (CAS 85006-21-9) Based on Quantitative Differentiation


Direct Use in Aqueous Diazotization for Azo Dye Synthesis

The improved aqueous solubility of 2-chloro-5-methoxyaniline hydrochloride relative to its free base makes it the preferred starting material for diazotization reactions in dye manufacturing. The hydrochloride salt can be directly dissolved in water, facilitating the formation of diazonium salts under standard industrial conditions, which are then coupled with naphthol derivatives to produce vibrant azo dyes for textiles.

Synthesis of Src Kinase Inhibitor Intermediates

The 2-chloro-5-methoxyaniline core is a key structural component in the synthesis of 3-quinolinecarbonitrile-based Src kinase inhibitors, as demonstrated by SAR studies showing optimal activity with this substitution pattern . The hydrochloride salt form is a convenient, high-purity starting material for the construction of the 4-anilino group, ensuring consistent reactivity in the key coupling steps of these potent anticancer agents.

Precursor to 4-Amino-5-chloro-2-methoxyphenyl Thiocyanate

2-Chloro-5-methoxyaniline (available as the hydrochloride salt) is a documented precursor in the preparation of 4-amino-5-chloro-2-methoxyphenyl thiocyanate , a versatile intermediate in the synthesis of various fine chemicals and pharmaceutical building blocks. The hydrochloride salt provides a stable, easy-to-handle form of the free amine for this thiocyanation reaction.

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